molecular formula C24H32N6O4 B14607501 L-Phenylalanine, L-arginyl-L-phenylalanyl- CAS No. 58200-59-2

L-Phenylalanine, L-arginyl-L-phenylalanyl-

Cat. No.: B14607501
CAS No.: 58200-59-2
M. Wt: 468.5 g/mol
InChI Key: MNBHKGYCLBUIBC-UFYCRDLUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, L-arginyl-L-phenylalanyl- typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of peptide bonds under mild conditions, which can be more environmentally friendly and cost-effective compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, L-arginyl-L-phenylalanyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include modified amino acids and peptides with altered functional groups, which can have different biological activities .

Scientific Research Applications

L-Phenylalanine, L-arginyl-L-phenylalanyl- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and cardiovascular health.

    Industry: Used in the production of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of L-Phenylalanine, L-arginyl-L-phenylalanyl- involves its incorporation into proteins and peptides, where it can influence their structure and function. L-phenylalanine is converted into tyrosine, which is further metabolized into neurotransmitters like dopamine, norepinephrine, and epinephrine. L-arginine is involved in the synthesis of nitric oxide, which plays a key role in vasodilation and cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine, L-arginyl-L-phenylalanyl- is unique due to its combination of L-phenylalanine and L-arginine, which allows it to participate in diverse biochemical pathways and exert multiple physiological effects. This combination can enhance its potential therapeutic applications compared to individual amino acids .

Properties

CAS No.

58200-59-2

Molecular Formula

C24H32N6O4

Molecular Weight

468.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H32N6O4/c25-18(12-7-13-28-24(26)27)21(31)29-19(14-16-8-3-1-4-9-16)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1

InChI Key

MNBHKGYCLBUIBC-UFYCRDLUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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